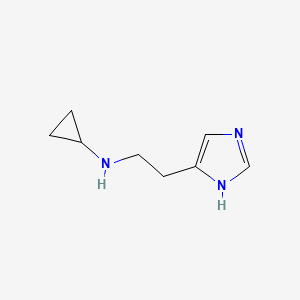
Cyclopropylhistamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylhistamine, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Cyclopropylhistamine has been primarily studied for its effects on the histamine H3 receptor. This receptor is known to modulate neurotransmitter release and is implicated in several neurological disorders:
- Cognitive Disorders : Research indicates that H3 receptor antagonists can enhance cognitive function and memory retrieval. This compound, as an H3 receptor agonist, may help elucidate the mechanisms by which histaminergic signaling affects cognition .
- Sleep Disorders : Studies have shown that modulation of the H3 receptor can influence sleep-wake cycles. This compound's ability to act on this receptor provides insights into potential treatments for sleep disorders, including insomnia and narcolepsy .
Therapeutic Potential
The therapeutic implications of this compound extend to several medical conditions:
- Obesity and Metabolic Disorders : The H3 receptor is involved in appetite regulation. This compound's role as a selective agonist may contribute to understanding how histaminergic signaling affects metabolism and weight control .
- Psychiatric Disorders : Emerging research suggests that histamine may play a role in mood regulation and depression. This compound could serve as a tool for investigating these pathways, potentially leading to novel antidepressant therapies .
Drug Development
The structural properties of this compound make it a valuable candidate for drug development:
- Selective Receptor Binding : The conformational restriction provided by the cyclopropyl group enhances binding affinity to the H3 receptor while minimizing interactions with other histamine receptors (H1 and H4), which is crucial for developing targeted therapies with fewer side effects .
- Preclinical Models : Various preclinical studies have utilized this compound to assess its pharmacological profile, demonstrating its potential as a lead compound for further development into therapeutic agents targeting the central nervous system .
Case Study 1: Cognitive Enhancement
A study explored the effects of this compound on cognitive performance in animal models. The results indicated that administration of this compound led to significant improvements in memory tasks compared to control groups, suggesting its potential utility in treating cognitive deficits associated with aging or neurodegenerative diseases .
Case Study 2: Sleep Modulation
In another study, researchers examined the impact of this compound on sleep patterns in mice. The findings revealed that modulation of the H3 receptor by this compound resulted in altered sleep architecture, providing insights into its role as a potential therapeutic agent for sleep disorders .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-[2-(1H-imidazol-5-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C8H13N3/c1-2-7(1)10-4-3-8-5-9-6-11-8/h5-7,10H,1-4H2,(H,9,11) |
InChI-Schlüssel |
BCLUIVUVYKKIPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCCC2=CN=CN2 |
Synonyme |
2-(1H-imidazol-4-yl)cyclopropylamine cyclopropylhistamine VUF 5296 VUF 5297 VUF-5296 VUF-5297 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















